Lignin

Description

Propriétés

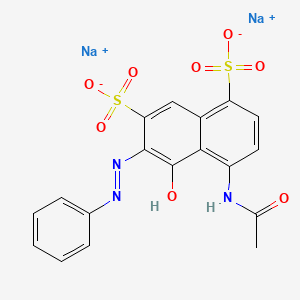

Numéro CAS |

94113-57-2 |

|---|---|

Formule moléculaire |

C18H13N3Na2O8S2 |

Poids moléculaire |

509.4 g/mol |

Nom IUPAC |

disodium;4-acetamido-5-hydroxy-6-phenyldiazenylnaphthalene-1,7-disulfonate |

InChI |

InChI=1S/C18H15N3O8S2.2Na/c1-10(22)19-13-7-8-14(30(24,25)26)12-9-15(31(27,28)29)17(18(23)16(12)13)21-20-11-5-3-2-4-6-11;;/h2-9,23H,1H3,(H,19,22)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |

Clé InChI |

RLLNZXVKBYGKIP-UHFFFAOYSA-L |

SMILES canonique |

CC(=O)NC1=C2C(=C(C=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=CC=CC=C3)S(=O)(=O)[O-].[Na+].[Na+] |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Lignin Structure and Biosynthesis in Different Plant Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignin is a complex aromatic polymer crucial to the structure and defense of terrestrial plants.[1][2] As the second most abundant organic polymer on Earth after cellulose, it constitutes 20-35% of the dry mass of wood.[1][3] this compound is deposited in the secondary cell walls of vascular plants, where it provides mechanical strength, rigidity to withstand gravity, and hydrophobicity for efficient water transport through the xylem.[1][3][4] Its complex, cross-linked nature also forms a formidable barrier against pathogens and herbivores.[3][5] Chemically, lignins are formed by the oxidative polymerization of three primary monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.[6][7] The composition and structure of this compound vary significantly across different plant species, cell types, and even within different layers of a single cell wall, impacting biomass processability for biofuels and the properties of pulp and paper.[4][8] Understanding its biosynthesis and structure is fundamental for applications ranging from agricultural engineering to the development of novel biomaterials and pharmaceuticals.

This compound Structure and Composition

The heterogeneity of this compound arises from the combinatorial polymerization of its monomeric precursors, known as monolignols. These precursors are synthesized in the cytoplasm via the phenylpropanoid pathway and are then transported to the cell wall for polymerization.[5]

Monolignols and this compound Units:

The three principal monolignols give rise to corresponding units within the this compound polymer:

-

p-Coumaryl alcohol polymerizes to form p-hydroxyphenyl (H) units.

-

Coniferyl alcohol polymerizes to form guaiacyl (G) units.

-

Sinapyl alcohol polymerizes to form syringyl (S) units.

The relative abundance of these units defines the type of this compound and varies systematically across major plant taxa.[4]

-

Gymnosperm (Softwood) this compound: Primarily composed of G units with smaller amounts of H units. It is a highly condensed and cross-linked polymer.[4]

-

Angiosperm (Hardwood) this compound: Typically a mix of G and S units, with very low levels of H units. The presence of S units results in a more linear polymer with fewer cross-links compared to softwood this compound.[4]

-

Grass (Monocot) this compound: Contains all three units (H, G, and S). Grass lignins are also characterized by the incorporation of p-coumaric and ferulic acids, which are attached to the polymer and can form cross-links with hemicelluloses.

Inter-unit Linkages:

During polymerization, monolignol radicals couple to form a variety of covalent bonds. The most common linkage is the β-O-4 (aryl ether) bond, accounting for approximately 50% of all linkages in softwoods and even more in hardwoods. Other significant linkages include β-5 (phenylcoumaran), 5-5 (biphenyl), β-β (resinol), and dibenzodioxocin structures. The distribution of these linkages contributes to the complex, three-dimensional structure of the this compound polymer.

This compound Biosynthesis: A Two-Stage Process

This compound biosynthesis can be divided into two main stages: the synthesis of monolignols from phenylalanine in the cytoplasm and their subsequent oxidative polymerization in the cell wall.[5]

The Monolignol Biosynthetic Pathway

This pathway involves a series of enzymatic steps that convert phenylalanine into the three main monolignols. The core pathway is highly conserved across vascular plants.

Key Enzymes in the Pathway:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid.[9]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.[9]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by converting it to its CoA-thioester, p-coumaroyl-CoA.[9]

-

Hydroxycinnamoyl-CoA:Shikimate Hydroxycinnamoyl Transferase (HCT): Transfers the p-coumaroyl group to shikimate. This is a key step directing flux into the this compound pathway.

-

p-Coumarate 3-Hydroxylase (C3'H): Hydroxylates the p-coumaroyl-shikimate to produce caffeoyl-shikimate.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates caffeoyl-CoA to produce feruloyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): The first committed step in the monolignol-specific branch, reducing hydroxycinnamoyl-CoAs to their corresponding aldehydes.[10]

-

Ferulate 5-Hydroxylase (F5H): A key enzyme for the synthesis of S-lignin, it hydroxylates coniferaldehyde or coniferyl alcohol.[9]

-

Caffeic Acid O-Methyltransferase (COMT): Methylates 5-hydroxyconiferaldehyde to produce sinapaldehyde, a precursor for S-lignin.[10]

-

Cinnamyl Alcohol Dehydrogenase (CAD): Catalyzes the final reduction of hydroxycinnamyl aldehydes to their corresponding alcohols (monolignols).[9]

Caption: The monolignol biosynthetic pathway, detailing the enzymatic steps from phenylalanine to H, G, and S units.

Polymerization in the Cell Wall

After synthesis, monolignols are transported to the apoplast. There, enzymes such as peroxidases and laccases catalyze their oxidation into monolignol radicals.[5] These highly reactive radicals then couple non-enzymatically to form the complex this compound polymer, a process known as combinatorial polymerization.

Transcriptional Regulation

The expression of this compound biosynthesis genes is tightly controlled by a hierarchical network of transcription factors (TFs), ensuring that lignification occurs in the correct cells at the appropriate time.[11] This network is a key target for genetically engineering this compound content and composition.

Key Transcriptional Regulators:

-

NAC Master Switches: A group of NAC (NAM, ATAF, and CUC) domain TFs, such as SECONDARY WALL-ASSOCIATED NAC DOMAIN PROTEIN (SND) and VASCULAR-RELATED NAC DOMAIN (VND), act as high-level master switches that initiate the entire secondary cell wall formation program, including this compound, cellulose, and xylan synthesis.[8][11]

-

MYB Master Regulators: The NAC TFs directly activate the expression of a second level of TFs, primarily from the MYB (myeloblastosis) family, such as MYB46 and MYB83. These MYB TFs then act as direct activators for the genes encoding the biosynthetic enzymes for all secondary wall components.[9][11]

-

This compound-Specific MYB Activators: Downstream of the master regulators, specific MYB factors like MYB58 and MYB63 directly bind to the promoters of this compound pathway genes (e.g., COMT, CCoAOMT, CAD) to activate their expression.[11]

-

Repressors: Other TFs, including certain MYB and homeodomain proteins, can act as repressors, providing negative feedback and fine-tuning the lignification process.

Caption: Hierarchical transcriptional network regulating secondary cell wall biosynthesis, including this compound.

Quantitative Data on this compound in Various Plant Species

This compound content and monomer composition are key parameters for evaluating biomass quality. The following table summarizes typical values for different plant species.

| Plant Species | Plant Type | This compound Content (% dry weight) | S/G Ratio | H Content |

| Pinus taeda (Loblolly Pine) | Softwood (Gymnosperm) | 27 - 35[3] | ~0 (mostly G) | Low |

| Picea abies (Norway Spruce) | Softwood (Gymnosperm) | 26 - 32[3] | ~0 (mostly G) | Low |

| Populus trichocarpa (Poplar) | Hardwood (Angiosperm) | 18 - 25[3] | ~2.0 - 2.5 | Very Low |

| Eucalyptus globulus | Hardwood (Angiosperm) | 20 - 28[3] | ~3.0 - 5.0 | Very Low |

| Zea mays (Maize) | Grass (Monocot) | 10 - 20 | ~0.5 - 1.5 | Present |

| Panicum virgatum (Switchgrass) | Grass (Monocot) | 15 - 22 | ~0.6 - 0.8[12] | Present |

| Arabidopsis thaliana (Thale Cress) | Herbaceous Dicot | 15 - 20 | ~0.5 - 1.0 | Low |

Experimental Protocols for this compound Analysis

Accurate characterization of this compound requires specialized analytical techniques. The choice of method depends on the specific information required (e.g., monomer ratio, linkage analysis).

General Experimental Workflow

A typical workflow involves sample preparation, the chosen analytical procedure, and data analysis.

Caption: A generalized workflow for the preparation and analysis of this compound from plant biomass.

Protocol 1: Thioacidolysis for S/G Ratio Determination

Thioacidolysis is a chemical degradation method that selectively cleaves β-O-4 ether linkages, releasing this compound monomers that can be quantified by Gas Chromatography-Mass Spectrometry (GC-MS).[12][13]

Materials:

-

Dry, extractive-free cell wall residue (CWR) (2-5 mg).

-

Thioacidolysis reagent: 2.5% boron trifluoride etherate (BF₃·OEt₂) and 10% ethanethiol (EtSH) in dioxane.

-

Internal standard (e.g., tetracosane).

-

Methanol, Chloroform.

-

Silylation reagent (e.g., BSTFA + 1% TMCS).

-

GC-MS system.

Methodology:

-

Reaction: Weigh 2-5 mg of CWR into a glass reaction vial. Add 500 µL of the thioacidolysis reagent and the internal standard.

-

Incubation: Seal the vial tightly and heat at 100°C for 4 hours.

-

Cooling & Neutralization: Cool the vial to room temperature. Add 250 µL of methanol to quench the reaction.

-

Extraction: Add 500 µL of chloroform and 500 µL of water. Vortex thoroughly and centrifuge to separate the phases.

-

Sample Collection: Carefully transfer the lower chloroform layer containing the this compound degradation products to a new vial.

-

Drying: Evaporate the chloroform to dryness under a stream of nitrogen gas.

-

Derivatization: Add 100 µL of silylation reagent to the dried residue. Seal and heat at 55°C for 30 minutes to convert the products to their trimethylsilyl (TMS) ethers.[12]

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS. The H, G, and S monomers are separated on the GC column and identified by their characteristic mass spectra.

-

Quantification: Integrate the peak areas of the H, G, and S monomers and the internal standard. Calculate the S/G ratio and the total monomer yield.

Protocol 2: 2D HSQC NMR for Linkage Analysis

Two-dimensional Heteronuclear Single Quantum Coherence (2D HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-degradative technique for characterizing the different inter-unit linkages and the relative abundance of H, G, and S units in isolated this compound or whole cell walls.[13]

Materials:

-

Finely ground, extractive-free CWR or isolated this compound (20-50 mg).

-

NMR solvents (e.g., DMSO-d₆/pyridine-d₅).

-

NMR spectrometer with a cryoprobe.

Methodology:

-

Sample Preparation: Swell the CWR sample in the deuterated solvent system directly in an NMR tube. Sonication can aid in creating a homogenous gel-like suspension.

-

NMR Acquisition: Place the sample in the NMR spectrometer. Acquire a standard 2D HSQC experiment. Typical parameters include a ¹³C spectral width of 0-160 ppm and a ¹H spectral width of 2.5-9.0 ppm. The ¹JCH coupling constant is typically set to ~147 Hz.

-

Data Processing: Process the acquired 2D spectrum using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phasing, and baseline correction.

-

Spectral Analysis:

-

Side-Chain Region (δC/δH 50-90 / 2.5-6.0 ppm): Identify and integrate the cross-peaks corresponding to the Cα-Hα, Cβ-Hβ, and Cγ-Hγ correlations for different linkages (β-O-4, β-5, β-β, etc.). The relative volume of these integrals provides the relative abundance of each linkage type.

-

Aromatic Region (δC/δH 100-135 / 6.0-8.0 ppm): Identify and integrate the cross-peaks for the S₂/₆, G₂, G₅, and G₆ positions. The S/G ratio can be calculated from the integral volumes (e.g., S/G = I(S₂/₆) / I(G₂)).

-

Protocol 3: Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a high-throughput thermal degradation technique used for rapid screening of this compound composition. A small amount of biomass is rapidly heated to a high temperature in the absence of oxygen, and the resulting volatile pyrolysis products are separated and identified.[13]

Materials:

-

Microgram quantities of finely ground CWR.

-

Pyrolysis unit coupled to a GC-MS system.

Methodology:

-

Sample Loading: Place a small amount of the sample (100-500 µg) into a pyrolysis sample holder (e.g., a quartz tube or metal foil).

-

Pyrolysis: Insert the sample into the pyrolyzer. Rapidly heat the sample to 500-650°C for a few seconds. The volatile products are immediately swept into the GC injection port.

-

GC-MS Analysis: The pyrolysis products are separated on the GC column and identified by the mass spectrometer.

-

Data Analysis: Identify the peaks corresponding to this compound-derived phenolic compounds.

-

H-lignin yields phenol and its derivatives.

-

G-lignin yields guaiacol and its derivatives (e.g., 4-vinylguaiacol).

-

S-lignin yields syringol and its derivatives (e.g., 4-vinylsyringol).

-

-

Quantification: The S/G ratio is calculated from the total peak areas of all S-derived and G-derived phenolic compounds. While highly reproducible, this method provides relative abundance, and care must be taken as some products can originate from non-lignin sources.[13]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: Characterization of a Multifaceted Crop Component - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Definition, Function, Uses, & Facts | Britannica [britannica.com]

- 4. debiq.eel.usp.br [debiq.eel.usp.br]

- 5. Lignins: Biosynthesis and Biological Functions in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Regulation of this compound Biosynthesis by Post-translational Protein Modifications [frontiersin.org]

- 7. omexcanada.com [omexcanada.com]

- 8. scispace.com [scispace.com]

- 9. Frontiers | Regulation of this compound Biosynthesis and Its Role in Growth-Defense Tradeoffs [frontiersin.org]

- 10. Roles of this compound biosynthesis and regulatory genes in plant development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transcriptional regulation of this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A rapid thioacidolysis method for biomass this compound composition and tricin analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison of methodologies used to determine aromatic this compound unit ratios in lignocellulosic biomass - PMC [pmc.ncbi.nlm.nih.gov]

Advances in Understanding Lignin-Carbohydrate Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignin-carbohydrate complexes (LCCs) are intricate macromolecules in the plant cell wall formed by covalent linkages between this compound and polysaccharides.[1] These complexes play a crucial role in the structural integrity and recalcitrance of biomass.[2] Understanding the architecture and formation of LCCs is paramount for advancements in biomass valorization, and it also holds significant potential for the development of novel therapeutics, leveraging the biological activities of these unique structures. This technical guide provides an in-depth overview of the recent progress in the elucidation of LCC structure, biosynthesis, and analysis, with a focus on quantitative data, experimental methodologies, and key molecular pathways.

Quantitative Analysis of this compound-Carbohydrate Linkages

The covalent bonds connecting this compound and carbohydrates are primarily of three types: benzyl ethers, phenyl glycosides, and γ-esters.[3][4][5] The relative abundance of these linkages varies significantly between different biomass sources, particularly between softwoods and hardwoods. Recent advances in analytical techniques, especially 2D Heteronuclear Single Quantum Coherence (HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy, have enabled precise quantification of these linkages.[3][6]

| Linkage Type | Biomass Type | Abundance (per 100 aromatic units) | Key References |

| Benzyl Ether | Softwood (Pine) | Higher abundance | [3] |

| Hardwood (Birch) | Lower abundance | [3] | |

| Phenyl Glycoside | Softwood (Pine) | Lower abundance | [3] |

| Hardwood (Birch) | Higher abundance | [1] | |

| γ-Ester | Softwood (Pine) | Lower abundance | [3] |

| Hardwood (Birch) | Higher abundance | [3] | |

| Total LCCs | Softwood (Pine) | ~7.7 | [7] |

| Hardwood (Birch) | ~10.2 | [7] |

Experimental Protocols for LCC Analysis

The isolation and characterization of LCCs require a multi-step approach involving careful sample preparation and sophisticated analytical techniques. The following protocols for the isolation of Milled Wood this compound (MWL) and LCC-AcOH, followed by 2D HSQC NMR analysis, are widely adopted.

Isolation of Milled Wood this compound (MWL) and LCC-AcOH

This protocol is based on the method originally described by Björkman and further refined for LCC enrichment.[8][9]

Materials:

-

Extractive-free wood meal (e.g., pine or birch)

-

Toluene or Ethanol/benzene (1:2, v/v)

-

Planetary ball mill

-

96% Dioxane

-

90% Acetic acid

-

Centrifuge

-

Freeze-dryer

Procedure:

-

Extraction of Wood Meal: Start with extractive-free wood meal, prepared by Soxhlet extraction with a toluene or ethanol/benzene mixture to remove extraneous compounds.[8]

-

Ball Milling: Subject the extractive-free wood meal to high-energy ball milling. This mechanical treatment reduces the crystallinity of cellulose and breaks down the cell wall structure, making LCCs more accessible.[8]

-

Dioxane Extraction: Extract the ball-milled wood with 96% aqueous dioxane to solubilize a crude LCC fraction.[10]

-

Centrifugation: Centrifuge the dioxane extract to separate the soluble fraction from the solid residue.

-

Precipitation and Washing: Precipitate the crude this compound from the supernatant by adding it to a large volume of acidified water (pH 2). Wash the precipitate with water and freeze-dry to obtain crude Milled Wood this compound (MWL).[11]

-

Acetic Acid Fractionation (LCC-AcOH): Treat the crude MWL with 90% acetic acid. This step selectively dissolves a fraction enriched in this compound-carbohydrate complexes, termed LCC-AcOH.[3][9]

-

Isolation of LCC-AcOH: Centrifuge the acetic acid suspension. The supernatant contains the LCC-AcOH fraction, which can be recovered by precipitation in water, followed by washing and freeze-drying. The remaining solid is the purified MWL.[3]

2D HSQC NMR Analysis of LCC Linkages

2D HSQC NMR is a powerful non-destructive technique for the structural characterization and quantification of LCC linkages.[12][13]

Materials:

-

Isolated LCC fraction (e.g., LCC-AcOH or MWL)

-

Deuterated dimethyl sulfoxide (DMSO-d6)

-

NMR spectrometer with a cryoprobe

Procedure:

-

Sample Preparation: Dissolve a known amount of the LCC sample in DMSO-d6.

-

NMR Data Acquisition: Acquire 2D HSQC NMR spectra using a standard pulse sequence. Key parameters to optimize include spectral widths, number of scans, and relaxation delays to ensure quantitative reliability.[12]

-

Spectral Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Signal Assignment: Identify and assign the cross-peaks in the HSQC spectrum corresponding to the different LCC linkages (benzyl ether, phenyl glycoside, γ-ester) based on established chemical shift values.[14][15]

-

Quantification: Integrate the volume of the assigned cross-peaks. The relative abundance of each linkage type can be determined by comparing the integral values to the integral of a suitable internal this compound aromatic signal (e.g., the S2/6 or G2 signal).[6]

Visualizing Key Processes in LCC Research

Proposed Biosynthesis Pathway of LCC Linkages

The formation of covalent bonds between this compound and carbohydrates is believed to occur during lignification through the reaction of reactive this compound intermediates with polysaccharide hydroxyl groups. A key proposed mechanism involves the formation of a quinone methide intermediate.[2]

Caption: Proposed mechanism for the formation of LCC linkages via a quinone methide intermediate.

Experimental Workflow for LCC Isolation and Analysis

The following diagram illustrates the sequential steps involved in the isolation and characterization of LCCs from a biomass source.

Caption: A typical experimental workflow for the isolation and analysis of LCCs.

Conclusion and Future Perspectives

The study of this compound-carbohydrate complexes has seen remarkable progress, driven by the development of advanced analytical techniques. The ability to accurately quantify different LCC linkages provides a deeper understanding of the plant cell wall architecture and its deconstruction. The elucidation of the biosynthetic pathways of LCCs opens up possibilities for targeted genetic modification of plants to alter biomass recalcitrance for improved biofuel production. Furthermore, the unique structures of LCCs present an exciting frontier for drug development, with potential applications as novel bioactive compounds. Future research should focus on the development of even more sensitive analytical methods, the complete mapping of LCC structures in various plant species, and the exploration of the full therapeutic potential of these complex biomolecules.

References

- 1. This compound–carbohydrate complexes: properties, applications, analyses, and methods of extraction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Origins of covalent linkages within the this compound–carbohydrate network of biomass - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Quantification of this compound-carbohydrate linkages with high-resolution NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Impact of this compound and carbohydrate chemical structures on degradation reactions during hardwood kraft pulping processes :: BioResources [bioresources.cnr.ncsu.edu]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 2024.sci-hub.box [2024.sci-hub.box]

- 13. Characterization of this compound structures and this compound-carbohydrate complex (LCC) linkages by quantitative 13C and 2D HSQC NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Architect of Recalcitrance: A Technical Guide to Lignin's Role in Plant Cell Wall Resistance to Enzymatic Hydrolysis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The conversion of lignocellulosic biomass into biofuels and value-added biochemicals is a cornerstone of the burgeoning bioeconomy. However, the inherent resistance of the plant cell wall to deconstruction—a trait known as recalcitrance—presents a significant technological and economic barrier. Lignin, a complex aromatic polymer, is the principal architect of this recalcitrance. It physically encrusts cell wall polysaccharides, non-productively binds hydrolytic enzymes, and forms covalent cross-links with hemicellulose, all of which severely limit the efficiency of enzymatic hydrolysis. This technical guide provides an in-depth examination of the multifaceted role of this compound in plant cell wall recalcitrance, offering a resource for researchers seeking to understand and overcome this critical challenge. We present quantitative data on biomass composition, detailed experimental protocols for key analytical procedures, and visual diagrams of the core biochemical pathways and inhibitory mechanisms.

Introduction: The this compound Barrier

Lignocellulosic biomass, the most abundant renewable resource on Earth, is primarily composed of cellulose, hemicellulose, and this compound[1][2]. While cellulose and hemicellulose are polymers of fermentable sugars, this compound acts as a rigid, hydrophobic matrix, providing structural integrity to the plant and protecting it from microbial attack[3]. This protective function, however, is the very source of its recalcitrance in industrial settings. The goal of biomass pretreatment and enzymatic hydrolysis is to deconstruct this matrix to liberate sugars for fermentation[4][5]. This compound's interference in this process is a primary rate-limiting and cost-driving factor[3]. Understanding the intricate relationship between this compound's structure, composition, and its inhibitory effects is paramount for developing efficient and economically viable biorefining technologies.

This compound Structure and Biosynthesis

This compound is a heterogeneous polymer synthesized from the oxidative combinatorial coupling of three primary monolignols: p-coumaryl, coniferyl, and sinapyl alcohols. These precursors give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) this compound units, respectively[6]. The relative proportion of these units, particularly the syringyl/guaiacyl (S/G) ratio, varies significantly between plant species and tissues and is a key determinant of recalcitrance[7]. For instance, softwoods are rich in G-lignin, which is more condensed and difficult to degrade, while hardwoods contain a mixture of G and S units[8].

The biosynthesis of monolignols occurs via the phenylpropanoid pathway, a complex network of enzymatic reactions. The key steps are outlined in the signaling pathway diagram below.

Caption: Figure 1: The this compound Biosynthesis Pathway.

Core Mechanisms of this compound-Induced Recalcitrance

This compound inhibits enzymatic hydrolysis through several interconnected mechanisms, which can be broadly categorized as physical and chemical inhibition.

-

Physical Barrier: this compound forms a protective sheath around cellulose microfibrils and hemicellulose, physically blocking the access of cellulolytic enzymes to their substrates. This "matrix effect" is considered a primary contributor to recalcitrance.

-

Non-productive Enzyme Binding: Cellulases can adsorb irreversibly to the surface of this compound through hydrophobic, electrostatic, and hydrogen bonding interactions. This non-productive binding sequesters enzymes, reducing the effective enzyme concentration available for cellulose hydrolysis.

-

This compound-Carbohydrate Complexes (LCCs): Covalent bonds, primarily ester and ether linkages, form between this compound and hemicellulose, creating this compound-Carbohydrate Complexes (LCCs). These complexes act as chemical tethers, further restricting polysaccharide accessibility and swelling, which is necessary for efficient enzymatic attack[1].

-

Inhibition by Soluble this compound Derivatives: During pretreatment, some this compound is depolymerized into soluble phenolic compounds. These low molecular weight compounds can act as inhibitors, directly deactivating hydrolytic enzymes in the liquid phase.

Caption: Figure 2: this compound's Mechanisms of Inhibition.

Data Presentation: this compound's Quantitative Impact

The content and composition of this compound directly correlate with the yield of fermentable sugars from enzymatic hydrolysis. The following tables summarize representative data from various lignocellulosic feedstocks, illustrating these critical relationships.

Table 1: Chemical Composition of Various Untreated Lignocellulosic Biomass (% Dry Weight)

| Biomass Type | Glucan (%) | Xylan (%) | This compound (%) | Ash (%) | Reference |

| Corn Stover | 35-40 | 20-25 | 15-20 | 5-7 | [2][9] |

| Switchgrass | 30-35 | 25-30 | 18-22 | 4-6 | [4][10] |

| Poplar (Hardwood) | 40-45 | 15-20 | 20-25 | <1 | [4][11] |

| Pine (Softwood) | 40-45 | 5-10 | 25-30 | <1 | [9] |

| Wheat Straw | 33-38 | 20-25 | 16-21 | 6-8 | [6] |

| Sugarcane Bagasse | 38-42 | 23-27 | 23-28 | 2-5 | [12] |

Table 2: Impact of this compound Content and S/G Ratio on Enzymatic Glucose Yield

| Feedstock | Pretreatment | This compound Content (%) | S/G Ratio | Glucose Yield (%) | Reference |

| Corn Stover | None | 17.1 | N/A | ~20 | [11] |

| Dilute Acid | 23.5 | N/A | 85-90 | [13] | |

| Ammonia Fiber Expansion (AFEX) | 16.5 | N/A | >90 | [11] | |

| Poplar | None | 22.7 | 1.8 | ~15 | [11] |

| Liquid Hot Water | 25.8 | 2.3 | ~55 | [11] | |

| Organosolv | 13.9 | 2.1 | 88 | [4] | |

| Switchgrass | None | 20.1 | 0.45 | ~10 | [14] |

| Dilute NaOH | 12.6 | N/A | 65-70 | [4] | |

| Hydrothermal (COMT Down-regulated) | 17.5 | 0.19 | ~80 | [14] |

Note: Glucose yields are highly dependent on specific pretreatment conditions and enzyme loadings. The values presented are representative examples to illustrate trends.

Experimental Protocols

Accurate characterization of biomass and assessment of its digestibility are crucial for research and process optimization. The following sections detail standardized laboratory procedures for these essential analyses.

Protocol 1: Determination of Structural Carbohydrates and this compound

This protocol is based on the National Renewable Energy Laboratory (NREL) Laboratory Analytical Procedure (LAP) NREL/TP-510-42618[5][8][15]. It employs a two-step sulfuric acid hydrolysis to fractionate the biomass into quantifiable components.

Objective: To quantitatively determine the structural carbohydrate (glucan, xylan, etc.) and this compound (acid-insoluble and acid-soluble) content of an extractives-free biomass sample.

Methodology:

-

Sample Preparation: Ensure biomass is extractives-free (e.g., via Soxhlet extraction with water and ethanol) and milled to pass through a 40-mesh screen. Determine the moisture content by oven-drying a separate aliquot.

-

Primary Hydrolysis (72% H₂SO₄):

-

Weigh approximately 300 mg of the dried biomass into a pressure-tolerant test tube.

-

Add 3.0 mL of 72% (w/w) sulfuric acid.

-

Incubate in a 30°C water bath for 60 minutes. Stir every 5-10 minutes to ensure thorough mixing.

-

-

Secondary Hydrolysis (4% H₂SO₄):

-

Quantitatively transfer the sample to a 100 mL serum bottle by diluting with 84.0 mL of deionized water. This dilutes the acid to a 4% concentration.

-

Seal the bottle and autoclave at 121°C for 60 minutes.

-

-

Separation and Analysis:

-

Allow the hydrolysate to cool completely.

-

Separate the liquid and solid fractions by vacuum filtration through a pre-weighed filtering crucible.

-

Acid-Insoluble this compound (AIL): Wash the solids in the crucible with hot deionized water to remove any residual acid and soluble sugars. Dry the crucible at 105°C until a constant weight is achieved. The weight of the residue is the crude AIL. Ash the residue in a muffle furnace at 575°C to correct for inorganic content. The final AIL is the crucible residue weight minus the ash weight.

-

Acid-Soluble this compound (ASL): Measure the absorbance of the liquid filtrate using a UV-Vis spectrophotometer at a specific wavelength (e.g., 240 nm for poplar). Calculate the concentration using the Beer-Lambert law with a predetermined absorptivity constant (ε).

-

Carbohydrates: Analyze the liquid filtrate for monomeric sugars (glucose, xylose, arabinose, etc.) using High-Performance Liquid Chromatography (HPLC) with an appropriate column (e.g., Bio-Rad Aminex HPX-87H) and a refractive index (RI) detector.

-

Protocol 2: Enzymatic Saccharification of Lignocellulosic Biomass

This protocol is adapted from NREL/TP-510-42629 and is designed to assess the digestibility of a biomass sample[1][9].

Objective: To measure the conversion of cellulose and hemicellulose in a pretreated or native biomass sample into monomeric sugars under standardized conditions.

Methodology:

-

Substrate Preparation: Prepare a slurry of the biomass sample in a 0.1 M sodium citrate buffer (pH 4.8). The solids loading is typically between 1% and 20% (w/v). If the sample is from a chemical pretreatment, it should be thoroughly washed to remove residual chemicals and inhibitors.

-

Reaction Setup:

-

In a 20 mL scintillation vial or similar reaction vessel, add the biomass slurry equivalent to 0.15 g of total biomass on a dry weight basis.

-

Add sodium citrate buffer to bring the volume to ~9.0 mL.

-

Add an antimicrobial agent (e.g., 40 µL of tetracycline solution) to prevent microbial contamination during the long incubation.

-

-

Enzyme Addition:

-

Add a commercially available cellulase mixture (e.g., Cellic® CTec2) at a specific loading, typically expressed in Filter Paper Units (FPU) per gram of cellulose or mg protein per gram of cellulose (e.g., 20 mg/g).

-

If necessary, supplement with β-glucosidase to prevent cellobiose accumulation and inhibition.

-

Add deionized water to bring the final reaction volume to exactly 10.0 mL.

-

-

Incubation:

-

Securely cap the vials and place them in a shaking incubator set at 50°C and 150 rpm.

-

Incubate for a set period, typically 72 to 168 hours. Time-course samples can be taken to determine hydrolysis rates.

-

-

Analysis:

-

Stop the reaction by placing the vials in a boiling water bath for 10 minutes to denature the enzymes.

-

Centrifuge the samples to pellet the remaining solids.

-

Analyze the supernatant for glucose and xylose concentration using HPLC, as described in Protocol 1.

-

Calculate the percent conversion based on the theoretical sugar content of the initial biomass.

-

Caption: Figure 3: General Experimental Workflow.

Conclusion and Future Outlook

This compound is unequivocally the most significant contributor to cell wall recalcitrance, impeding enzymatic hydrolysis through a combination of physical obstruction and chemical inhibition. The data clearly demonstrate a strong negative correlation between this compound content and sugar release across various feedstocks and pretreatment regimes. Furthermore, this compound composition, particularly the S/G ratio, modulates the severity of this recalcitrance. For the continued advancement of the biorefining industry, strategies must focus on either removing this compound prior to hydrolysis or fundamentally altering its structure within the plant itself. Genetic engineering approaches aimed at modifying the this compound biosynthesis pathway to reduce total this compound content or increase the S/G ratio hold immense promise for developing "biorefinery-ready" feedstocks with dramatically reduced recalcitrance. The standardized protocols and foundational knowledge presented in this guide serve as a critical toolkit for researchers working towards this essential goal.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent updates on different methods of pretreatment of lignocellulosic feedstocks: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Composition of Lignocellulose Hydrolysate in Different Biorefinery Strategies: Nutrients and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static.igem.org [static.igem.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. docs.nrel.gov [docs.nrel.gov]

The Complex World of Biorefinery Lignins: An In-Depth Technical Guide to Understanding Heterogeneity

For Researchers, Scientists, and Drug Development Professionals

Technical lignins, the complex aromatic polymers separated during biorefinery and pulping processes, represent a vast and underutilized renewable resource. Their inherent structural heterogeneity, however, presents a significant challenge to their valorization in high-value applications, including pharmaceuticals and drug delivery systems. This guide provides a comprehensive overview of the structural diversity of common technical lignins, detailed experimental protocols for their characterization, and a summary of key quantitative data to aid in their application-focused development.

The Structural Diversity of Technical Lignins

The properties and potential applications of technical lignins are intrinsically linked to their botanical origin (e.g., softwood, hardwood, non-wood) and, most critically, the extraction process employed. These processes impart distinct structural modifications, leading to significant variations in molecular weight, functional group content, and inter-unit linkages. The primary types of technical lignins encountered in biorefineries include Kraft, soda, organosolv, and lignosulfonates.

Kraft Lignin: Produced in the Kraft pulping process, this is the most abundant technical this compound. The harsh alkaline conditions and the presence of sulfide lead to significant cleavage of ether bonds and the introduction of sulfur-containing groups. Kraft lignins are generally characterized by a high content of phenolic hydroxyl groups and a relatively low molecular weight.

Soda this compound: Obtained from the soda pulping process, which uses sodium hydroxide as the primary delignifying agent. Soda lignins are sulfur-free and possess a significant number of free phenolic hydroxyl groups, making them reactive in various chemical modifications.

Organosolv this compound: Extracted using organic solvents (e.g., ethanol, acetic acid) at elevated temperatures. This process is considered milder than Kraft or soda pulping, resulting in a this compound with higher purity, lower molecular weight dispersity, and a greater retention of native this compound structures, including a higher content of β-O-4 linkages.

Lignosulfonates: A byproduct of the sulfite pulping process, where this compound is sulfonated to render it water-soluble. Lignosulfonates are high molecular weight polymers with a significant content of sulfonic acid groups, which impart unique polyelectrolyte properties.

The inherent heterogeneity of these lignins is a critical factor in their potential applications. For instance, the high phenolic hydroxyl content of Kraft and soda lignins makes them suitable for applications requiring antioxidant properties or as a replacement for phenol in resins. The higher purity and more preserved structure of organosolv this compound make it a promising candidate for conversion into fine chemicals and polymers. The surfactant properties of lignosulfonates have led to their use as dispersants and binders.

Quantitative Data on Technical this compound Properties

To facilitate the comparison and selection of appropriate technical lignins for specific applications, the following tables summarize key quantitative data reported in the literature. It is important to note that these values can vary significantly depending on the specific feedstock and processing conditions.

Table 1: Molecular Weight Properties of Technical Lignins

| This compound Type | Feedstock | Weight-Average Molecular Weight (Mw, g/mol ) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI = Mw/Mn) |

| Kraft this compound | Softwood | 3,000 - 20,000 | 1,500 - 5,000 | 2.0 - 12.0 |

| Hardwood | 1,000 - 5,000 | 500 - 2,000 | 2.0 - 4.0 | |

| Soda this compound | Non-wood | 1,500 - 6,000 | 800 - 2,500 | 1.8 - 3.5 |

| Organosolv this compound | Hardwood | 1,000 - 4,000 | 500 - 1,500 | 1.5 - 3.0 |

| Softwood | 2,000 - 6,000 | 1,000 - 2,500 | 2.0 - 3.5 | |

| Lignosulfonate | Softwood | 10,000 - 140,000 | 2,000 - 20,000 | 5.0 - 10.0 |

Table 2: Functional Group Content of Technical Lignins (mmol/g)

| This compound Type | Feedstock | Aliphatic OH | Phenolic OH | Carboxylic Acids | Methoxyl (OCH3) |

| Kraft this compound | Softwood | 0.85 - 2.98 | 1.83 - 4.36 | 0.17 - 0.53 | 3.5 - 4.5 |

| Hardwood | 1.0 - 3.5 | 2.5 - 5.0 | 0.2 - 0.6 | 5.0 - 6.0 | |

| Soda this compound | Non-wood | 1.5 - 4.0 | 2.0 - 4.5 | 0.3 - 0.8 | 4.0 - 5.5 |

| Organosolv this compound | Hardwood | 1.2 - 3.8 | 1.5 - 3.5 | 0.1 - 0.4 | 5.5 - 6.5 |

| Softwood | 1.0 - 3.0 | 1.0 - 2.5 | 0.1 - 0.3 | 3.8 - 4.8 | |

| Lignosulfonate | Softwood | 1.5 - 4.5 | 1.0 - 2.0 | 0.1 - 0.5 | 3.95 - 4.22 |

Table 3: Thermal Properties of Technical Lignins

| This compound Type | Feedstock | Glass Transition Temperature (Tg, °C) | Onset of Decomposition (°C) |

| Kraft this compound | Mixed Hardwoods | 110 - 130 | ~200 |

| Organosolv this compound | Hardwood | 100 - 150 | ~180 |

| Soda this compound | Non-wood | 120 - 160 | ~190 |

| Lignosulfonate | Softwood | 150 - 200 | ~220 |

Experimental Protocols for this compound Characterization

Accurate and reproducible characterization of technical lignins is paramount for their successful utilization. The following sections provide detailed methodologies for key analytical techniques.

Determination of Molecular Weight Distribution by Gel Permeation Chromatography (GPC)

Objective: To determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) of this compound samples.

Methodology:

-

Sample Preparation (Acetylation):

-

Accurately weigh approximately 10 mg of dried this compound into a vial.

-

Add 1 mL of a 1:1 (v/v) mixture of acetic anhydride and pyridine.

-

Seal the vial and stir the mixture at room temperature for 48 hours to ensure complete acetylation.

-

Quench the reaction by adding 5 mL of ethanol and stir for 30 minutes.

-

Remove the solvents under reduced pressure.

-

Dissolve the acetylated this compound in tetrahydrofuran (THF) to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

-

-

GPC Analysis:

-

System: Agilent 1200 series or equivalent with a refractive index (RI) detector.

-

Columns: A set of Styragel columns (e.g., HR1, HR3, HR4) in series.

-

Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 100 µL.

-

Calibration: Use polystyrene standards of known molecular weights to generate a calibration curve.

-

Data Analysis: Determine Mw, Mn, and PDI from the calibration curve using appropriate GPC software.

-

Quantification of Functional Groups by ³¹P NMR Spectroscopy

Objective: To quantify the content of aliphatic hydroxyl, phenolic hydroxyl, and carboxylic acid groups in this compound.

Methodology:

-

Reagent Preparation:

-

Solvent Mixture: Prepare a 1.6:1 (v/v) mixture of anhydrous pyridine and deuterated chloroform (CDCl₃).

-

Internal Standard (IS) Solution: Prepare a solution of N-hydroxy-5-norbornene-2,3-dicarboximide (e-HNDI) in the solvent mixture at a concentration of approximately 0.1 M.

-

Relaxation Reagent Solution: Prepare a solution of chromium(III) acetylacetonate in the solvent mixture at a concentration of approximately 5 mg/mL.

-

Phosphitylating Reagent: 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP).

-

-

Sample Preparation:

-

Accurately weigh approximately 30 mg of dried this compound into a vial.

-

Add 500 µL of the solvent mixture.

-

Add 100 µL of the internal standard solution and 100 µL of the relaxation reagent solution.

-

Stir the mixture until the this compound is completely dissolved.

-

Add 100 µL of the phosphitylating reagent (TMDP) and stir for 2 hours at room temperature.

-

-

³¹P NMR Analysis:

-

Spectrometer: Bruker Avance III 400 MHz or equivalent.

-

Acquisition Parameters: Use an inverse-gated decoupling pulse sequence. Set the relaxation delay to 25 seconds to ensure full relaxation of the phosphorus nuclei.

-

Data Analysis: Integrate the signals corresponding to the different hydroxyl groups (aliphatic, various phenolic types) and carboxylic acids relative to the integral of the internal standard. Calculate the concentration of each functional group in mmol/g of this compound.

-

Thermal Properties Analysis by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound samples.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry by placing it in a vacuum oven at 40°C overnight.

-

Accurately weigh 5-10 mg of the dried this compound into a TGA crucible.

-

-

TGA Analysis:

-

Instrument: TA Instruments Q500 or equivalent.

-

Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

-

Temperature Program: Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min.

-

Data Analysis: Analyze the resulting TGA curve (weight loss vs. temperature) and its first derivative (DTG curve) to determine the onset of decomposition, the temperature of maximum decomposition rate, and the char yield at the final temperature.

-

Structural Elucidation by 2D Heteronuclear Single Quantum Coherence (HSQC) NMR Spectroscopy

Objective: To identify the main inter-unit linkages (e.g., β-O-4, β-β, β-5) and the relative abundance of the different monolignol units (H, G, S).

Methodology:

-

Sample Preparation:

-

Dissolve approximately 50-80 mg of the this compound sample in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

-

2D HSQC NMR Analysis:

-

Spectrometer: Bruker Avance III 600 MHz or higher, equipped with a cryoprobe.

-

Pulse Program: Use a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).

-

Spectral Widths: Typically ~12 ppm in the ¹H dimension and ~165 ppm in the ¹³C dimension.

-

Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the 2D data using appropriate software (e.g., TopSpin, Mnova).

-

Data Analysis: Identify and integrate the cross-peaks in the side-chain and aromatic regions of the spectrum by comparison with published data for this compound model compounds and isolated lignins. This allows for the semi-quantitative analysis of different substructures.

-

Visualizing this compound Heterogeneity and Analysis Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of technical this compound heterogeneity.

Caption: Factors influencing the heterogeneity of technical lignins.

Caption: General workflow for the characterization of technical lignins.

Conclusion

The heterogeneity of technical lignins is a double-edged sword: it presents challenges for consistent processing and application, but it also offers a rich diversity of chemical structures that can be tailored for specific high-value applications. A thorough understanding of the structural differences between various technical lignins, enabled by robust analytical methodologies, is the cornerstone of unlocking their full potential. This guide provides a foundational framework for researchers and professionals to navigate the complexity of technical lignins and to drive forward their innovative use in drug development and other advanced applications. The provided data and protocols should serve as a valuable resource for the rational selection and modification of lignins to meet desired performance criteria.

A Technical Guide to the Discovery and Characterization of Novel Lignin-Degrading Enzymes

For Researchers, Scientists, and Drug Development Professionals

Lignin, a complex aromatic polymer, represents a significant and underutilized source of renewable carbon. Its recalcitrant nature poses a major challenge to the efficient conversion of lignocellulosic biomass into biofuels and other high-value products. The discovery and characterization of novel, robust this compound-degrading enzymes (LDEs) are therefore critical for developing sustainable and economically viable biorefinery processes. This technical guide provides an in-depth overview of the key enzyme classes, discovery strategies, and characterization methodologies for novel LDEs.

Core this compound-Degrading Enzymes: An Overview

The biological degradation of this compound is primarily an oxidative process mediated by a suite of extracellular enzymes, mainly produced by fungi (like white-rot fungi) and certain bacteria.[1][2] These enzymes are typically non-specific, enabling them to attack the complex, stereo-irregular structure of this compound.[3] The primary classes of LDEs include this compound Peroxidases (LiP), Manganese Peroxidases (MnP), Versatile Peroxidases (VP), Dye-decolorizing Peroxidases (DyP), and Laccases (LaC).[1]

-

This compound Peroxidases (LiP): These are heme-containing enzymes that require hydrogen peroxide (H₂O₂) for their catalytic activity.[3] LiPs possess a high redox potential, allowing them to directly oxidize the non-phenolic, high-molecular-weight fractions of this compound, which are the most abundant units within the polymer.[4]

-

Manganese Peroxidases (MnP): MnPs also require H₂O₂ but act on this compound indirectly. They oxidize Mn(II) to Mn(III), which then acts as a diffusible, low-molecular-weight oxidant that attacks the phenolic structures of this compound.[4]

-

Versatile Peroxidases (VP): VPs are hybrid enzymes that exhibit the catalytic properties of both LiPs and MnPs, enabling them to oxidize both phenolic and non-phenolic this compound components.

-

Dye-decolorizing Peroxidases (DyP): This is a more recently discovered class of heme peroxidases, distinct from the LiP and MnP families. They are found in both fungi and bacteria and have been shown to degrade a range of this compound model compounds and industrial dyes.[5]

-

Laccases (LaC): These are copper-containing oxidases that use molecular oxygen as an electron acceptor to oxidize phenolic compounds.[1] While they cannot directly attack non-phenolic units, they can do so in the presence of small molecule "mediators" that act as diffusible oxidants.[6]

Strategies for Discovering Novel this compound-Degrading Enzymes

The search for new and more efficient LDEs leverages a combination of genomic, metagenomic, and activity-based screening approaches.

Sequence-Based Discovery (Genome Mining)

With the exponential growth of sequence databases, in silico screening is a cost-effective first step.[7] This approach involves searching genomic and metagenomic datasets for sequences homologous to known LDEs or containing conserved catalytic domains. This strategy has been widely applied to identify novel enzymes from a vast number of uncharacterized proteins.[7]

Function-Based Discovery (Metagenomics)

Functional metagenomics circumvents the need for culturing microorganisms by directly extracting and cloning environmental DNA (eDNA) into a suitable host organism (e.g., E. coli).[8] These metagenomic libraries, containing DNA from a multitude of organisms, can then be screened for the desired enzymatic activity, allowing for the discovery of novel enzymes from the vast pool of uncultivable microbes.[9][10]

Activity-Based Screening

This traditional approach involves isolating and culturing microorganisms from environments rich in decaying lignocellulosic material, such as forest soils or termite guts.[1] The isolated strains are then screened for ligninolytic activity using plate-based assays containing indicator compounds like guaiacol, which produces a colored halo in the presence of oxidative enzymes.[11][12]

Characterization of Novel this compound-Degrading Enzymes

Once a candidate gene is identified, a systematic characterization is required to determine its properties and potential for industrial application. This process involves gene cloning, protein expression and purification, and detailed biochemical and biophysical analysis.[13]

Key Metabolic Pathways in this compound Degradation

The enzymatic breakdown of this compound is a two-stage process:

-

Depolymerization: Extracellular LDEs break down the high-molecular-weight this compound polymer into smaller, water-soluble aromatic compounds.[3]

-

Mineralization: These smaller molecules are transported into the microbial cell and funneled into central metabolic pathways.[3]

A key catabolic route for this compound-derived aromatic compounds in many bacteria is the β-ketoadipate pathway .[5] This pathway converts aromatic precursors, such as protocatechuic acid and catechol, into intermediates of the tricarboxylic acid (TCA) cycle, namely succinyl-CoA and acetyl-CoA.[14]

Data Presentation: Properties of Characterized LDEs

The following tables summarize quantitative data for several characterized this compound-degrading enzymes from various microbial sources.

Table 1: Properties of Fungal this compound-Degrading Enzymes

| Enzyme | Source Organism | Molecular Weight (kDa) | Optimal pH | Optimal Temp. (°C) | Specific Activity (U/mg) | Substrate | Reference |

|---|---|---|---|---|---|---|---|

| This compound Peroxidase (LiP) | MVI.2011 (uncultured fungus) | 42 | 4-11 | 30-55 | 5.27 | This compound | [15] |

| Manganese Peroxidase (MnP) | MVI.2011 (uncultured fungus) | 45 | 4-11 | 30-55 | 13.18 | This compound | [15] |

| Laccase | MVI.2011 (uncultured fungus) | 62 | 4-11 | 30-55 | 4.77 | This compound | [15] |

| Laccase | Trametes versicolor | ~65 | 3.0-5.0 | 50-60 | Varies | ABTS | [16] |

| Manganese Peroxidase (MnP) | Pleurotus eryngii | ~42 | 4.5-5.0 | 25-30 | Varies | Mn(II) |[16] |

Table 2: Properties of Bacterial this compound-Degrading Enzymes

| Enzyme | Source Organism | Molecular Weight (kDa) | Optimal pH | Optimal Temp. (°C) | Kinetic Parameters | Substrate | Reference |

|---|---|---|---|---|---|---|---|

| Endo-1,4-β-xylanase | Porcupine Microbiome | Not specified | 7.0 | Not specified | K_M = 32.0 µM, k_cat = 94.7 s⁻¹ | 6-chloro-4-methylumbelliferyl xylobioside | [17] |

| Laccase | Pseudomonas putida NX-1 | Not specified | Not specified | Not specified | Not specified | ABTS | [18] |

| This compound Peroxidase (LiP) | Pseudomonas putida NX-1 | Not specified | Not specified | Not specified | Not specified | Veratryl Alcohol | [18] |

| Manganese Peroxidase (MnP) | Pseudomonas putida NX-1 | Not specified | Not specified | Not specified | Not specified | Mn(II) |[18] |

Experimental Protocols

Detailed and standardized protocols are essential for the accurate characterization of enzyme activity.[19]

Protocol: this compound Peroxidase (LiP) Activity Assay

This assay measures the H₂O₂-dependent oxidation of veratryl alcohol to veratraldehyde, which is monitored by an increase in absorbance at 310 nm.[20][21]

-

Reagents:

-

100 mM Sodium Tartrate Buffer (pH 3.0)

-

10 mM Veratryl Alcohol

-

5 mM Hydrogen Peroxide (H₂O₂)

-

Enzyme solution (crude supernatant or purified protein)

-

-

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing:

-

500 µL of 100 mM Sodium Tartrate Buffer (pH 3.0)

-

200 µL of 10 mM Veratryl Alcohol

-

100 µL of enzyme solution

-

100 µL of deionized water

-

-

Incubate the mixture at the desired temperature (e.g., 30°C) for 2 minutes.

-

Initiate the reaction by adding 100 µL of 5 mM H₂O₂ and mix immediately.

-

Monitor the increase in absorbance at 310 nm for 3-5 minutes using a spectrophotometer.

-

Calculate the rate of veratraldehyde formation using the molar extinction coefficient (ε₃₁₀ = 9300 M⁻¹cm⁻¹).

-

-

Unit Definition: One unit (U) of LiP activity is defined as the amount of enzyme that oxidizes 1 µmol of veratryl alcohol per minute under the specified conditions.

Protocol: Manganese Peroxidase (MnP) Activity Assay

This assay measures the oxidation of a phenolic substrate (e.g., 2,6-dimethoxyphenol) in the presence of Mn(II) and H₂O₂.

-

Reagents:

-

50 mM Sodium Malonate Buffer (pH 4.5)

-

10 mM Manganese Sulfate (MnSO₄)

-

2 mM 2,6-Dimethoxyphenol (DMP)

-

2 mM Hydrogen Peroxide (H₂O₂)

-

Enzyme solution

-

-

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing:

-

600 µL of 50 mM Sodium Malonate Buffer (pH 4.5)

-

100 µL of 10 mM MnSO₄

-

100 µL of 2 mM DMP

-

100 µL of enzyme solution

-

-

Incubate at the desired temperature.

-

Start the reaction by adding 100 µL of 2 mM H₂O₂.

-

Monitor the increase in absorbance at 469 nm due to the formation of the colored oxidized product.

-

Calculate the activity using the molar extinction coefficient of the oxidized DMP product (ε₄₆₉ = 49,600 M⁻¹cm⁻¹).

-

-

Unit Definition: One unit (U) of MnP activity is defined as the amount of enzyme that oxidizes 1 µmol of substrate per minute.[21]

Protocol: Laccase Activity Assay

This assay is based on the oxidation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), which results in a stable green radical cation that can be measured spectrophotometrically.[12]

-

Reagents:

-

100 mM Sodium Acetate Buffer (pH 4.5)

-

10 mM ABTS solution

-

Enzyme solution

-

-

Procedure:

-

In a 1 mL cuvette, mix:

-

800 µL of 100 mM Sodium Acetate Buffer (pH 4.5)

-

100 µL of 10 mM ABTS

-

-

Add 100 µL of the enzyme solution to start the reaction.

-

Immediately monitor the increase in absorbance at 420 nm.

-

Calculate the rate of ABTS oxidation using its molar extinction coefficient (ε₄₂₀ = 36,000 M⁻¹cm⁻¹).

-

-

Unit Definition: One unit (U) of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute.[12]

References

- 1. mdpi.com [mdpi.com]

- 2. scilit.com [scilit.com]

- 3. microbenotes.com [microbenotes.com]

- 4. davidmoore.org.uk [davidmoore.org.uk]

- 5. The chemical logic of enzymatic this compound degradation - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05298B [pubs.rsc.org]

- 6. Characterization of this compound-degrading enzymes (LDEs) from a dimorphic novel fungus and identification of products of enzymatic breakdown of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Using Functional Metagenomics to Discover Novel Enzymes for Glycan Analysis [mpi-magdeburg.mpg.de]

- 9. A roadmap for metagenomic enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scientificupdate.com [scientificupdate.com]

- 11. researchgate.net [researchgate.net]

- 12. Screening for ligninolytic enzymes from autochthonous fungi and applications for decolorization of Remazole Marine Blue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Experiments in the Purification and Characterization of Enzymes - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 14. mdpi.com [mdpi.com]

- 15. Characterization of this compound-degrading enzymes (LDEs) from a dimorphic novel fungus and identification of products of enzymatic breakdown of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound-Degrading Enzymes and the Potential of Pseudomonas putida as a Cell Factory for this compound Degradation and Valorization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Recent Biotechnology Advances in Bio-Conversion of this compound to Lipids by Bacterial Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. 2.4. Ligninolytic enzymes assay [bio-protocol.org]

investigating the antioxidant and antimicrobial properties of lignin

An In-depth Technical Guide to the Antioxidant and Antimicrobial Properties of Lignin

For Researchers, Scientists, and Drug Development Professionals

This compound, the second most abundant terrestrial biopolymer after cellulose, is a complex aromatic polymer that provides structural integrity to plant cell walls.[1][2] Traditionally considered a waste byproduct of the paper and pulping industries, this compound is now attracting significant scientific interest for its diverse bioactive properties, including antioxidant, antimicrobial, and biocompatible characteristics.[3][4][5] Its unique polyphenolic structure makes it a promising candidate for high-value applications in the pharmaceutical, biomedical, and nutraceutical industries.[6][7] This guide provides a comprehensive overview of the antioxidant and antimicrobial properties of this compound, detailing the underlying mechanisms, quantitative data, and key experimental protocols.

Antioxidant Properties of this compound

This compound's antioxidant activity is primarily attributed to its high content of phenolic hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals, thereby inhibiting oxidative processes.[8][9] The presence of conjugated double bonds in the phenylpropane units can further enhance this activity.[9] The antioxidant capacity of this compound is influenced by its botanical source, the extraction method used, and its molecular weight.[9][10] Generally, lignins with a lower molecular weight and a higher number of phenolic hydroxyl groups exhibit stronger antioxidant potential.[9][11]

Quantitative Antioxidant Activity Data

The antioxidant potential of this compound is commonly quantified by its ability to scavenge stable free radicals in vitro. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of this compound required to scavenge 50% of the initial free radicals. Lower IC50 values indicate higher antioxidant activity.

| This compound Type / Fraction | Assay | IC50 Value (mg/mL) | Source Organism / Process | Reference |

| IFSL-70% | DPPH | 0.35 | Formosolv Fractionation | [12] |

| IFL-EtAc | DPPH | 0.38 | Formosolv Fractionation | [12] |

| IFIL-70% | DPPH | 0.84 | Formosolv Fractionation | [12] |

| IFL-88% | DPPH | 0.93 | Formosolv Fractionation | [12] |

| Enzymatic Treated HL | DPPH | 0.0288 | Hydrolysis this compound | [13] |

| BHT (control) | DPPH | 0.0382 | Commercial Antioxidant | [13] |

| BHA (control) | DPPH | 0.0563 | Commercial Antioxidant | [13] |

Note: BHT (Butylated hydroxytoluene) and BHA (Butylated hydroxyanisole) are common synthetic antioxidants used as positive controls.

Experimental Protocols for Antioxidant Assays

1.2.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common methods for evaluating the antioxidant activity of this compound.[14][15][16]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance at a specific wavelength (typically 515-518 nm) is proportional to the radical scavenging activity of the sample.[17]

Detailed Protocol:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.6 mmol/L) in a suitable organic solvent such as ethanol or dioxane.[12] The solution should be stored in a dark container at 4°C.

-

Preparation of this compound Samples: Dissolve the this compound sample in an appropriate solvent (e.g., 90% aqueous dioxane) to create a series of concentrations (e.g., 0.1, 0.2, 0.3, 0.4, and 0.5 mg/mL).[12]

-

Reaction Mixture: Add a small volume of the this compound sample solution (e.g., 200 µL) to a larger volume of the DPPH solution (e.g., 4.3 mL).[12] A blank is prepared using the solvent instead of the this compound solution.

-

Incubation: Incubate the mixture at room temperature in the dark for a defined period (e.g., 30 minutes) to allow the reaction to reach a steady state.[12][14]

-

Measurement: Measure the absorbance of the solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for DPPH (around 517 nm).[12]

-

Calculation: The radical scavenging activity (RSA) is calculated using the following formula: RSA (%) = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the this compound sample.[17]

-

IC50 Determination: Plot the RSA (%) against the this compound concentration. The IC50 value is determined from the graph as the concentration that provides 50% inhibition.

1.2.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+). This radical is formed by the reaction of ABTS stock solution with a strong oxidizing agent like potassium persulfate.[12][18] Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at approximately 734 nm.[19]

Detailed Protocol:

-

Generation of ABTS•+: Prepare an ABTS stock solution (e.g., 7.4 mM) and a potassium persulfate solution (e.g., 2.6 mM). Mix the two solutions and allow them to stand in the dark at room temperature for 12-16 hours to form the ABTS radical cation.[12]

-

Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with a solvent like ethanol to obtain a working solution with an absorbance of approximately 0.70 at 734 nm.[12]

-

Preparation of this compound Samples: Prepare this compound solutions at various concentrations in a suitable solvent.

-

Reaction Mixture: Mix a small volume of the this compound sample (e.g., 40 µL) with a larger volume of the ABTS working solution (e.g., 4 mL).[12]

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[12]

-

Measurement: Measure the absorbance at 734 nm using a UV-Vis spectrophotometer.

-

Calculation: The scavenging activity is calculated using a formula similar to the DPPH assay.

-

IC50 Determination: The IC50 value is determined by plotting the scavenging percentage against the this compound concentration.

Visualization of Antioxidant Assay Workflow

Caption: Workflow for this compound Antioxidant Activity Assay.

Antimicrobial Properties of this compound

This compound and its derivatives have demonstrated broad-spectrum antimicrobial activity against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[4][20][21] The antimicrobial mechanism is not fully elucidated but is thought to involve the disruption of the bacterial cell wall and membrane, leading to the leakage of intracellular components.[22][23] The phenolic hydroxyl groups and the overall molecular structure of this compound play a crucial role in its biocidal activity.[20] The effectiveness of this compound as an antimicrobial agent depends on its source, extraction method, molecular weight, and the target microorganism.[23][24] Low-molecular-weight this compound fractions often exhibit enhanced antimicrobial activity due to their increased ability to penetrate microbial cells.[23]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of this compound is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

| This compound Type | Target Microorganism | Assay | MIC (mg/mL) | MBC (mg/mL) | Reference |

| PheLigNPs | S. aureus | Microdilution | 1.25 | - | [25] |

| PheLigNPs | B. cereus | Microdilution | 1.25 | - | [25] |

| PheLigNPs | P. aeruginosa | Microdilution | 2.5 | - | [25] |

| PheLigNPs | E. coli | Microdilution | 2.5 | - | [25] |

| LigNPs, PheLig, this compound | S. aureus, B. cereus, P. aeruginosa, E. coli | Microdilution | >2.5 | - | [25] |

| This compound | B. subtilis | - | 1.0 | 2.0 | [26] |

| This compound | S. aureus | - | 1.0 | 2.0 | [26] |

| This compound | E. coli | - | 4.0 | 5.0 | [26] |

Note: PheLigNPs (Phenolated this compound Nanoparticles), LigNPs (this compound Nanoparticles), PheLig (Phenolated this compound).

Experimental Protocols for Antimicrobial Assays

2.2.1 Broth Microdilution Method for MIC Determination

This method is a widely used quantitative technique to determine the MIC of an antimicrobial agent against bacteria.[22][25][27]

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) is determined. The lowest concentration that inhibits growth is the MIC.

Detailed Protocol:

-

Prepare this compound Stock Solution: Dissolve the this compound sample in a suitable solvent to create a high-concentration stock solution.

-

Prepare Bacterial Inoculum: Culture the test bacteria in an appropriate broth medium (e.g., Nutrient Broth) to achieve a standardized concentration, typically around 1.0 x 10^6 Colony Forming Units (CFU)/mL.[22]

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in the broth medium to achieve a range of final concentrations (e.g., 5 to 0.3 mg/mL).[25]

-

Inoculation: Add the standardized bacterial suspension to each well containing the diluted this compound samples. Include a positive control well (bacteria and broth, no this compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at a suitable temperature (e.g., 37°C) for a specified period (e.g., 12-24 hours).[22][25]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed. Alternatively, the optical density (OD) at 600 nm can be measured with a microplate reader to quantify growth.[25][27]

2.2.2 Determination of Minimum Bactericidal Concentration (MBC)

Principle: The MBC test is performed after the MIC test to determine if the antimicrobial agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). It involves subculturing the contents from the clear wells (at and above the MIC) onto an agar medium that does not contain the antimicrobial agent.

Detailed Protocol:

-

Subculturing: Following the MIC determination, take a small aliquot (e.g., 10-100 µL) from each well that showed no visible growth.

-

Plating: Spread the aliquot onto the surface of a fresh agar plate (e.g., LB-agar).[22]

-

Incubation: Incubate the agar plates at 37°C for 24 hours.

-

MBC Determination: The MBC is the lowest concentration of the this compound sample that results in no colony formation on the agar plate, indicating a 99.9% reduction in the initial inoculum.[28]

Visualization of Antimicrobial Assay Workflow

Caption: Workflow for this compound Antimicrobial Activity Assay.

Conclusion and Future Directions

This compound stands out as a versatile and sustainable biopolymer with significant potential in drug development and biomedical applications.[3][29] Its inherent antioxidant and antimicrobial properties make it an attractive candidate for use as a natural preservative, an active component in wound dressings, and a functional excipient in pharmaceutical formulations.[5][6] Furthermore, the ability to formulate this compound into nanoparticles enhances its bioavailability and therapeutic efficacy, opening new avenues for its use in targeted drug delivery systems.[30][31]

Future research should focus on elucidating the precise structure-activity relationships that govern this compound's bioactivities. Advanced fractionation and chemical modification techniques could be employed to produce this compound derivatives with enhanced and more specific antioxidant and antimicrobial profiles.[7] As the global demand for sustainable and natural alternatives to synthetic compounds grows, this compound is well-positioned to transition from an underutilized byproduct to a key resource in the development of next-generation therapeutic and biomedical materials.

References

- 1. This compound as an Active Biomaterial: A Review | Jurnal Sylva Lestari [jurnal.fp.unila.ac.id]

- 2. researchgate.net [researchgate.net]

- 3. This compound: Drug/Gene Delivery and Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmaceutical applications of this compound-derived chemicals and this compound-based materials: linking this compound source and processing with clinical indication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: An Adaptable Biodegradable Polymer Used in Different Formulation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in this compound antioxidant: Antioxidant mechanism, evaluation methods, influence factors and various applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Structural properties and antioxidation activities of lignins isolated from sequential two-step formosolv fractionation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02085H [pubs.rsc.org]

- 13. Enhancing Antioxidant Performance of this compound by Enzymatic Treatment with Laccase [agris.fao.org]

- 14. researchgate.net [researchgate.net]

- 15. research.aalto.fi [research.aalto.fi]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. Antimicrobial Activity of this compound and this compound-Derived Cellulose and Chitosan Composites against Selected Pathogenic and Spoilage Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Frontiers | Isolating High Antimicrobial Ability this compound From Bamboo Kraft this compound by Organosolv Fractionation [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | Predicting antimicrobial properties of this compound derivatives through combined data driven and experimental approach [frontiersin.org]

- 25. Antibacterial Properties and Mechanisms of Action of Sonoenzymatically Synthesized this compound-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. iris.unito.it [iris.unito.it]

- 30. Role of this compound-based nanoparticles in anticancer drug delivery and bioimaging: An up-to-date review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. ijpsi.org [ijpsi.org]

Lignin Unleashed: A Technical Guide to Solubility and Physicochemical Properties for Researchers and Drug Development Professionals

An in-depth exploration of the diverse characteristics of kraft lignin, lignosulfonates, and organosolv this compound, this guide provides a comprehensive overview of their solubility profiles and key physicochemical properties. Tailored for researchers, scientists, and professionals in drug development, this document delves into the critical attributes of these biopolymers, offering detailed experimental methodologies and comparative data to support advanced research and application.